5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a triazole ring, and difluoromethyl and phenyl substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the difluoromethyl and phenyl groups. The triazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, would ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, possibly due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The difluoromethyl and phenyl groups contribute to its binding affinity and specificity, while the triazole ring may play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and triazole-containing molecules. Examples are:
- 5-phenyl-4H-1,2,4-triazole-3-thiol
- 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both difluoromethyl and phenyl groups, along with the triazole ring, sets it apart from other similar compounds, potentially offering unique advantages in various applications.
Properties
Molecular Formula |
C23H22F2N6S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H22F2N6S/c1-2-14-8-6-7-11-18(14)30-22(28-29-23(30)32)16-13-26-31-19(20(24)25)12-17(27-21(16)31)15-9-4-3-5-10-15/h3-11,13,17,19-20,27H,2,12H2,1H3,(H,29,32) |
InChI Key |
GDAPWKBNFQXMTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=C4NC(CC(N4N=C3)C(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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